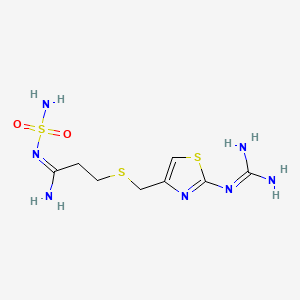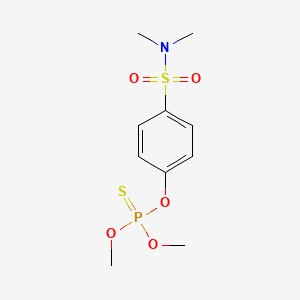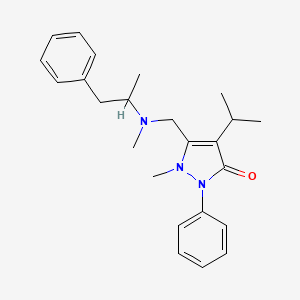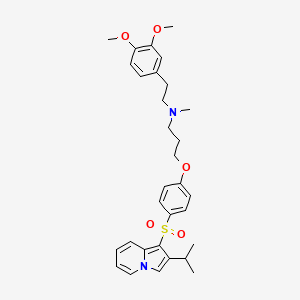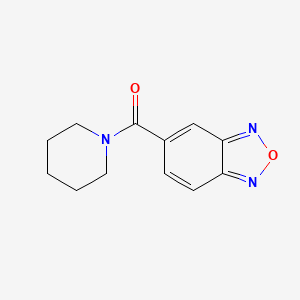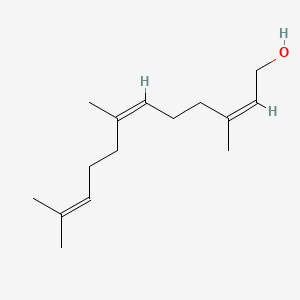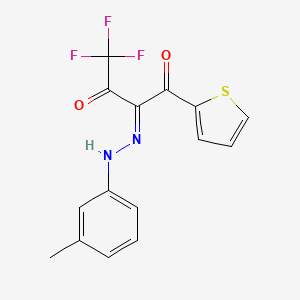
GR148672X
Vue d'ensemble
Description
GR148672X is an inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1; IC50 = 4 nM for the human hepatic enzyme). It is selective for TGH/CES1 over lipoprotein lipase (LPL) at 5 μM. This compound (25 mg/kg twice per day) decreases plasma levels of triglycerides, total, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters.
This compound is a TGH inhibitor.
Applications De Recherche Scientifique
Inhibition de la triacylglycérol hydrolase/carboxylesterase 1 (TGH/CES1)
GR148672X est un inhibiteur de la triacylglycérol hydrolase/carboxylesterase 1 (TGH/CES1), avec une valeur de CI50 de 4 nM pour l'enzyme hépatique humaine . Cela en fait un outil précieux pour l'étude du rôle et de la fonction de la TGH/CES1 dans divers processus biologiques.
Sélectivité par rapport à la lipoprotéine lipase (LPL)
Le composé montre une sélectivité pour la TGH/CES1 par rapport à la lipoprotéine lipase (LPL) à 5 μM . Cette sélectivité peut être utile dans les études de recherche où une inhibition spécifique de la TGH/CES1 est requise sans affecter l'activité de la LPL.
Réduction des niveaux lipidiques plasmatiques
Lorsqu'il est administré à une dose de 25 mg/kg deux fois par jour, le this compound s'est avéré réduire les niveaux plasmatiques de triglycérides, de cholestérol total, de VLDL et de LDL, ainsi que d'apolipoprotéine B-100 (ApoB-100) chez les hamsters . Cela suggère des applications potentielles dans le traitement ou l'étude des dyslipidémies et d'autres maladies métaboliques.
Recherche sur les maladies métaboliques
Compte tenu de ses effets sur le métabolisme lipidique, le this compound pourrait être utilisé dans la recherche axée sur les maladies métaboliques . Il pourrait aider à comprendre le rôle de la TGH/CES1 dans ces maladies et potentiellement conduire au développement de nouvelles stratégies thérapeutiques.
Recherche en endocrinologie et en métabolisme
Le this compound pourrait être utilisé dans le domaine de l'endocrinologie et du métabolisme . Son effet inhibiteur sur la TGH/CES1, une enzyme impliquée dans le métabolisme lipidique, en fait un outil utile pour étudier la régulation hormonale du métabolisme.
Découverte et développement de médicaments
En raison de ses propriétés biochimiques et de ses effets sur le métabolisme lipidique, le this compound pourrait être un candidat potentiel pour la découverte et le développement de médicaments . Ses effets sur la TGH/CES1 et les niveaux lipidiques suggèrent qu'il pourrait être exploré comme un agent thérapeutique pour les affections liées au métabolisme lipidique.
Mécanisme D'action
GR148672X, also known as (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione or 4,4,4-Trifluoro-1-(thiophen-2-yl)-2-(2-(m-tolyl)hydrazono)butane-1,3-dione, is a synthetic organic compound with a variety of potential applications in the field of biochemistry and pharmacology .
Target of Action
The primary target of this compound is Triacylglycerol Hydrolase (TGH) . TGH, also known as Carboxylesterase 1 (CES1), is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triacylglycerols.
Mode of Action
This compound acts as an inhibitor of TGH . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of triacylglycerols. The IC50 value of this compound for TGH is 4 nM, indicating a high degree of potency .
Biochemical Pathways
By inhibiting TGH, this compound impacts the lipid metabolism pathway . Specifically, it prevents the breakdown of triacylglycerols into glycerol and fatty acids, which can lead to a decrease in the levels of these metabolites in the body .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The inhibition of TGH by this compound can lead to a decrease in the levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in the body . This could potentially be beneficial in the treatment of conditions associated with high levels of these lipids, such as cardiovascular disease .
Analyse Biochimique
Biochemical Properties
GR148672X plays a significant role in biochemical reactions, particularly in lipid metabolism . It interacts with the enzyme TGH/CES1, selectively inhibiting its activity . This interaction affects the breakdown of triacylglycerols, influencing lipid levels in the body .
Cellular Effects
The effects of this compound on cells are primarily related to lipid metabolism. By inhibiting TGH/CES1, this compound can decrease plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism related to lipid processing and transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TGH/CES1 enzyme, inhibiting its activity . This prevents the breakdown of triacylglycerols, leading to decreased levels of various lipids in the plasma .
Dosage Effects in Animal Models
In animal models, specifically hamsters, this compound administered at a dosage of 25 mg/kg twice per day led to decreased plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and ApoB-100 . The effects of different dosages and any potential toxic or adverse effects at high doses are not currently available in the literature.
Metabolic Pathways
This compound is involved in lipid metabolism pathways, specifically the breakdown of triacylglycerols . It interacts with the TGH/CES1 enzyme, which plays a key role in these pathways .
Propriétés
IUPAC Name |
(E)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12+,20-19? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQEFUTOKYBSL-KJTMXWSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=N/C(=C(\C2=CC=CS2)/O)/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







